Lithium(1+) ion 6-(trifluoromethyl)pyridine-2-sulfinate
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Overview
Description
Lithium(1+) ion 6-(trifluoromethyl)pyridine-2-sulfinate: is a chemical compound with the molecular formula C6H4F3NO2S.Li.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of Lithium(1+) ion 6-(trifluoromethyl)pyridine-2-sulfinate typically involves the reaction of 6-(trifluoromethyl)pyridine-2-sulfinic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the product is isolated through crystallization or precipitation .
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: : Lithium(1+) ion 6-(trifluoromethyl)pyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield sulfinate or sulfenate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products: : The major products formed from these reactions include sulfonic acids, sulfinates, sulfenates, and various substituted pyridine derivatives .
Scientific Research Applications
Chemistry: : In chemistry, Lithium(1+) ion 6-(trifluoromethyl)pyridine-2-sulfinate is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives and other functionalized pyridine compounds .
Biology and Medicine: : In biological and medical research, this compound is investigated for its potential as a pharmacological agent due to its unique structural properties and reactivity. It may be used in the development of new drugs or as a tool in biochemical studies .
Industry: : Industrial applications include its use in the synthesis of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it a valuable compound in various industrial processes .
Mechanism of Action
The mechanism of action of Lithium(1+) ion 6-(trifluoromethyl)pyridine-2-sulfinate involves its interaction with molecular targets through its sulfinic acid group and pyridine ring. These interactions can lead to the formation of covalent bonds or coordination complexes with target molecules, influencing their chemical and biological properties . The pathways involved may include oxidative stress response, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other lithium sulfinates and pyridine derivatives such as Lithium(1+) ion 6-methoxy-2-(trifluoromethyl)pyridine-3-sulfinate and Lithium(1+) ion 3-(trifluoromethyl)pyridine-2-sulfinate .
Uniqueness: : What sets Lithium(1+) ion 6-(trifluoromethyl)pyridine-2-sulfinate apart is its trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and stability .
Properties
IUPAC Name |
lithium;6-(trifluoromethyl)pyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S.Li/c7-6(8,9)4-2-1-3-5(10-4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRCCCDQQMBMAA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=NC(=C1)S(=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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